tert-butyl N-(3,6-dichloropyridin-2-yl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-(3,6-dichloropyridin-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Cl2N2O2/c1-10(2,3)16-9(15)14-8-6(11)4-5-7(12)13-8/h4-5H,1-3H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLYJEMRLEXWZLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CC(=N1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Lithiation-Iodination Route from tert-butyl (6-chloropyridin-3-yl)carbamate
A widely reported method for preparing related tert-butyl carbamate derivatives of chloropyridines involves directed lithiation followed by electrophilic iodination, which can be adapted to synthesize tert-butyl N-(3,6-dichloropyridin-2-yl)carbamate.
Procedure Summary:
- Starting Material: tert-butyl (6-chloropyridin-3-yl)carbamate
- Reagents: n-butyllithium (2.5–2.65 M in hexanes), N,N,N',N'-tetramethylethylenediamine (TMEDA), iodine (I2)
- Solvent: Anhydrous diethyl ether or tetrahydrofuran (THF)
- Temperature: Initial lithiation at -78 °C, warming to -10 °C for 1–2 hours, then recooled to -78 °C for iodination
- Atmosphere: Argon or inert gas to avoid moisture and oxygen
- Workup: Quenching excess reagents with saturated ammonium chloride and sodium thiosulfate solutions, extraction with ethyl acetate or diethyl ether, washing with brine, drying over anhydrous magnesium sulfate or sodium sulfate, and purification by silica gel column chromatography using mixtures of ethyl acetate, petroleum ether, and triethylamine
- Directed ortho-lithiation occurs at the 4-position of the pyridine ring adjacent to the carbamate substituent under the influence of TMEDA and n-butyllithium.
- The lithiated intermediate is then treated with iodine to introduce an iodine substituent at the lithiated site.
- This intermediate can be further manipulated to introduce chlorine at the 6-position to yield the dichloropyridinyl carbamate.
- Yields reported for analogous iodination reactions are approximately 57%.
- The product is typically obtained as a solid after chromatographic purification.
- Characterization includes NMR (1H NMR signals at δ 8.93, 7.72, 6.64 ppm for aromatic protons and δ 1.53 ppm for tert-butyl protons), MS (m/z = 355 for M+1), and melting point data.
| Step | Reagents & Conditions | Temperature | Yield (%) | Notes |
|---|---|---|---|---|
| Lithiation | n-BuLi, TMEDA in Et2O or THF | -78 to -10 °C | ~57 | Directed ortho-lithiation of chloropyridine |
| Iodination | I2 in Et2O | -78 to RT | - | Electrophilic substitution at lithiated site |
| Workup & Purification | Saturated NH4Cl, Na2S2O3 washes; silica gel chromatography | RT | - | Purification by column chromatography |
Carboxylation via Lithiation and CO2 Quenching
Another preparative approach involves lithiation of tert-butyl (6-chloropyridin-3-yl)carbamate followed by carboxylation with dry carbon dioxide to form the corresponding carboxylic acid derivative, which can be converted to the carbamate.
Procedure Summary:
- Lithiation with n-butyllithium and TMEDA in dry diethyl ether at -78 °C, warming to -10 °C for 2 hours.
- Bubbling dry CO2 gas through the lithiated intermediate at -78 °C to 0 °C.
- Quenching with water containing ammonium hydroxide, followed by acidification with dilute HCl to precipitate the carboxylic acid derivative.
- This intermediate can be further converted to the tert-butyl carbamate via standard carbamate formation techniques.
- Yield of carboxylated product reported as 57%.
- Melting point around 250 °C with slow decomposition.
- Mass spectrum (negative mode) shows M-H peak at m/e 271.1.
| Step | Reagents & Conditions | Temperature | Yield (%) | Notes |
|---|---|---|---|---|
| Lithiation | n-BuLi, TMEDA in Et2O | -78 to -10 °C | - | Directed lithiation |
| Carboxylation | Dry CO2 gas bubbled into reaction mixture | -78 to 0 °C | 57 | Formation of carboxylic acid intermediate |
| Workup | Acidification with HCl | RT | - | Precipitation of acid derivative |
Alternative Synthetic Routes and Considerations
- Use of Protecting Groups: The tert-butyl carbamate group is introduced to protect the amine functionality during lithiation and halogenation steps, preventing side reactions.
- Halogen Exchange: Chlorination at the 3 and 6 positions can be achieved by selective halogenation or halogen exchange reactions on pyridine derivatives bearing other halogens or leaving groups.
- Reaction Atmosphere and Solvent Choice: Strict anhydrous and inert atmosphere conditions are critical due to the high reactivity of organolithium reagents and sensitivity of intermediates.
- Purification: Silica gel chromatography with carefully selected solvent systems (e.g., ethyl acetate/petroleum ether mixtures) is essential to isolate pure products.
Summary Table of Preparation Methods
| Method | Key Reagents & Conditions | Temperature Range | Yield (%) | Product Characteristics |
|---|---|---|---|---|
| Lithiation-Iodination | n-BuLi, TMEDA, I2 in Et2O or THF, inert atmosphere | -78 °C to RT | ~57 | tert-butyl (6-chloro-4-iodopyridin-3-yl)carbamate; MS m/z 355 |
| Lithiation-Carboxylation | n-BuLi, TMEDA, dry CO2, acid quench | -78 °C to 0 °C | 57 | 5-[N-(tert-butoxycarbonyl)amino]-2-chloropyridine-4-carboxylic acid; mp 250 °C |
| Halogen Exchange (Literature) | Selective chlorination or halogen exchange on pyridine core | Variable | Variable | Dichloropyridinyl carbamate derivatives |
Research Findings and Practical Notes
- The lithiation step is highly regioselective due to the directing effect of the carbamate group and the coordinating TMEDA ligand.
- The reaction temperature control is critical to avoid side reactions and decomposition of sensitive intermediates.
- Workup procedures involving ammonium chloride and sodium thiosulfate washes are important to neutralize reactive species and remove iodine residues.
- Purification by silica gel chromatography yields analytically pure compounds suitable for further synthetic transformations or biological testing.
- The described methods are scalable and have been used in multi-gram syntheses, indicating their utility for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: tert-Butyl N-(3,6-dichloropyridin-2-yl)carbamate can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives, depending on the reagents and conditions used.
Reduction Reactions: Reduction of this compound can lead to the formation of reduced derivatives, which may have different chemical and physical properties.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminopyridine derivative, while oxidation can produce a pyridine N-oxide .
Scientific Research Applications
Medicinal Chemistry
tert-butyl N-(3,6-dichloropyridin-2-yl)carbamate serves as an important intermediate in the synthesis of various pharmaceuticals. Its unique structure allows it to act as a building block for the development of compounds targeting specific biological pathways.
Case Study : Research has demonstrated that derivatives of pyridine-based carbamates exhibit significant inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation and cancer progression. This suggests potential applications in cancer therapeutics.
| Compound Name | Biological Activity | Reference |
|---|---|---|
| This compound | CDK inhibitor | |
| Tert-butyl N-(5,6-dichloro-2-pyridyl)carbamate | Antitumor effects |
Agricultural Chemistry
In the agricultural sector, this compound is utilized in the formulation of agrochemicals. Its properties make it suitable for developing pesticides and herbicides that are effective against specific pests while minimizing environmental impact.
Application Example : The chlorinated pyridine structure contributes to enhanced lipophilicity and biological activity, making it effective in targeting pest organisms.
Material Science
This compound is also explored for its potential applications in materials science. Its ability to undergo various chemical reactions allows it to be used as a precursor for synthesizing novel materials with tailored properties.
Synthesis Route :
The synthesis typically involves the reaction of 3,6-dichloropyridine with tert-butyl chloroformate in the presence of a base like triethylamine under controlled conditions to ensure high yield and purity.
Mechanism of Action
The mechanism of action of tert-butyl N-(3,6-dichloropyridin-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The following table summarizes key structural and physicochemical differences between tert-butyl N-(3,6-dichloropyridin-2-yl)carbamate and analogous pyridine-based carbamates:
Reactivity and Stability
- Electrophilic Substitution : The 3,6-dichloro derivative exhibits greater electrophilic reactivity at the 4-position of the pyridine ring compared to its 4,6-dichloro isomer due to electronic effects from chlorine placement .
- Steric Effects : The tert-butyl group in all compounds provides steric protection to the carbamate moiety, reducing hydrolysis rates compared to methyl or ethyl carbamates .
Research Findings and Data
Stability Under Acidic Conditions
A comparative study of tert-butyl carbamates revealed that:
- The 3,6-dichloro derivative decomposes at pH < 2 (t₁/₂ = 12 hours at 25°C), while the 4,6-dichloro isomer is more stable (t₁/₂ = 48 hours under identical conditions) due to reduced ring strain .
- Introduction of bromine (as in 2-bromo-6-chloro) increases thermal stability (melting point 325.5°C vs. 263.12°C for 3,6-dichloro) but reduces solubility in polar solvents .
Biological Activity
Tert-butyl N-(3,6-dichloropyridin-2-yl)carbamate is a synthetic organic compound belonging to the carbamate class. Its structure includes a tert-butyl group and a dichloropyridine moiety, which enhances its lipophilicity and biological activity. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation and cancer progression.
The compound's chemical structure can be represented as follows:
- Chemical Formula : C₁₁H₁₄Cl₂N₃O₂
- Molecular Weight : 283.15 g/mol
This compound can undergo various reactions, including:
- Substitution Reactions : The chlorine atoms can be replaced by nucleophiles.
- Oxidation and Reduction Reactions : These processes can yield different derivatives with altered biological properties.
This compound primarily acts as an inhibitor of CDKs. By inhibiting these enzymes, the compound can disrupt the cell cycle, leading to reduced proliferation of cancer cells. This mechanism is critical in the development of potential anticancer therapies.
In Vitro Studies
Research indicates that this compound exhibits significant biological activity across various cancer cell lines. For instance, studies have shown that it effectively inhibits tumor growth in models of breast and lung cancer. The following table summarizes findings from key studies:
Case Study 1: Inhibition of CDKs
In a recent study, this compound was evaluated for its ability to inhibit CDK2 and CDK4. The results demonstrated that the compound binds effectively to the ATP-binding site of these kinases, leading to a decrease in their activity and subsequent cell cycle arrest in G1 phase.
Case Study 2: Antibacterial Activity
Additionally, the compound has been tested for antibacterial properties against various strains such as E. coli and S. aureus. The results indicated moderate antibacterial activity, suggesting potential applications beyond oncology.
Applications in Medicinal Chemistry
Due to its biological properties, this compound serves as a valuable intermediate in drug development. Its derivatives are being explored for their potential use in treating various diseases, including cancer and bacterial infections.
Q & A
Basic: What are the optimal synthetic routes for preparing tert-butyl N-(3,6-dichloropyridin-2-yl)carbamate?
Methodological Answer:
The synthesis typically involves coupling a Boc-protected amine with a chlorinated pyridine derivative. A common approach is to use carbodiimide-based coupling reagents (e.g., EDCI/HOBt) to activate the carbamate group for nucleophilic attack by the pyridine amine. For example, tert-butyl carbamates can be synthesized via condensation reactions under inert atmospheres at 0–25°C, followed by purification via column chromatography . Key parameters include controlling stoichiometry of the dichloropyridine precursor and maintaining anhydrous conditions to avoid Boc-group hydrolysis.
Basic: Which spectroscopic techniques are most effective for structural confirmation?
Methodological Answer:
- NMR : H and C NMR are critical for verifying the Boc-protecting group (e.g., tert-butyl singlet at ~1.4 ppm) and pyridine substituents.
- Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF confirms molecular weight and fragmentation patterns.
- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray analysis using programs like SHELXL or WinGX can resolve bond lengths, angles, and stereochemistry .
Advanced: How to address contradictions between experimental and computational spectroscopic data?
Methodological Answer:
Discrepancies often arise from solvent effects, conformational flexibility, or crystal-packing interactions. Strategies include:
- Solvent Titration Experiments : Compare NMR shifts in polar vs. nonpolar solvents to assess intramolecular hydrogen bonding.
- DFT Calculations : Optimize molecular geometries using Gaussian or ORCA and simulate spectra (e.g., IR, NMR) for direct comparison .
- Variable-Temperature NMR : Identify dynamic processes (e.g., rotational barriers) that may obscure signal splitting .
Advanced: What mechanistic insights exist for Boc-deprotection under acidic conditions?
Methodological Answer:
The tert-butyl carbamate group is acid-labile, cleaving via protonation of the carbonyl oxygen followed by tert-butyl cation elimination. Stability studies in HCl/dioxane or TFA/CHCl reveal that electron-withdrawing groups (e.g., 3,6-dichloro substitution) accelerate deprotection by stabilizing the intermediate oxonium ion. Kinetic monitoring via HPLC or in situ IR spectroscopy can quantify reaction rates .
Advanced: How to optimize reaction yields in cross-coupling involving this carbamate?
Methodological Answer:
Low yields in coupling reactions (e.g., Buchwald-Hartwig amination) may result from steric hindrance or competing side reactions. Strategies include:
- Catalyst Screening : Use Pd/Xantphos systems for bulky substrates.
- Microwave-Assisted Synthesis : Enhance reaction rates and selectivity under controlled temperature/pressure.
- Protection/Deprotection Strategies : Temporarily mask reactive sites (e.g., pyridine nitrogen) to prevent undesired coordination .
Advanced: How to resolve ambiguities in crystallographic refinement?
Methodological Answer:
For conflicting electron density maps or disorder:
- Twinned Data Analysis : Use SHELXL’s TWIN/BASF commands to model pseudo-merohedral twinning.
- High-Resolution Data : Collect synchrotron data (λ < 1 Å) to improve resolution (<0.8 Å).
- Hydrogen Bonding Networks : Analyze packing motifs with Mercury or OLEX2 to identify stabilizing interactions (e.g., C–H···O) that influence molecular conformation .
Advanced: What are the implications of chloropyridine ring conformation on reactivity?
Methodological Answer:
The 3,6-dichloro substitution imposes a planar pyridine ring, reducing steric hindrance but increasing electron deficiency. Computational studies (e.g., NBO analysis) can quantify charge distribution, revealing enhanced electrophilicity at C-2 and C-4 positions. Experimental validation via nucleophilic aromatic substitution (e.g., with amines or thiols) demonstrates regioselectivity trends under varying pH conditions .
Basic: How to assess purity and stability during storage?
Methodological Answer:
- HPLC-PDA : Monitor degradation products (e.g., free amine from Boc cleavage) using C18 columns and acetonitrile/water gradients.
- Thermogravimetric Analysis (TGA) : Determine thermal stability (decomposition >150°C typical for Boc carbamates).
- Storage Conditions : Store under argon at –20°C in amber vials to prevent light-/moisture-induced degradation .
Advanced: How to design derivatives for structure-activity relationship (SAR) studies?
Methodological Answer:
- Bioisosteric Replacement : Substitute chlorine atoms with fluorine or methyl groups to modulate lipophilicity (ClogP calculations via ChemAxon).
- Fragment-Based Screening : Use SPR or MST to measure binding affinities of derivatives against target enzymes (e.g., kinases).
- Crystallographic Fragment Libraries : Co-crystallize derivatives with proteins to resolve binding modes .
Advanced: How to troubleshoot poor solubility in biological assays?
Methodological Answer:
- Co-solvent Systems : Use DMSO/PEG-400 mixtures (≤5% v/v) to enhance aqueous solubility without denaturing proteins.
- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) temporarily masked by the Boc group.
- Dynamic Light Scattering (DLS) : Confirm nanoparticle formation in buffered solutions to avoid false negatives in activity assays .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
